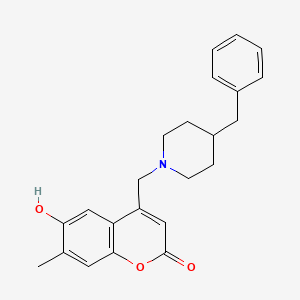

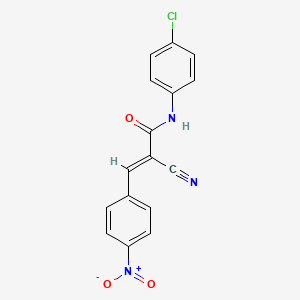

4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives has been a subject of interest due to their potential biological activities. In paper , a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized through reductive amination, using sodium cyanoborohydride in methanol. The structures of these compounds were confirmed by various spectroscopic methods. Similarly, paper describes the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride through a multi-step process including Aldol condensation and reduction, yielding a product with a total yield above 60%. The chemical structure was confirmed by melting point and IR spectroscopy. These methods provide a foundation for the synthesis of related compounds, including the target molecule "4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one".

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is crucial for their biological activity. In paper , the structure of a bis-chromen-2-one compound was determined using X-ray crystallography, which crystallized in a monoclinic system. The crystal structure was solved by direct methods and refined to final values of R1 and R2, indicating the precision of the structural determination. This detailed structural analysis is essential for understanding the interactions of chromen-2-one derivatives at the molecular level.

Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives can be influenced by their substituents. Although the papers provided do not directly discuss the chemical reactions of "this compound", they do provide insights into the reactivity of similar compounds. For instance, the synthesis processes described in papers and involve reductive amination and Aldol condensation, which are common reactions in the synthesis of chromen-2-one derivatives. These reactions are likely relevant to the synthesis and reactivity of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. Paper investigates the fluorescence and metal interaction properties of a benzo[c]chromen-6-one derivative, revealing that the molecule displays fluorescence enhancement in the presence of metals, suggesting substituent-dependent effects on the fluorescent properties. Paper discusses the synthesis of a novel heteroannulated chromone and its characterization, including DFT calculations and electronic absorption spectra in different solvents. These studies highlight the importance of molecular structure on the physical and chemical properties, which would also be relevant to the analysis of "this compound".

Scientific Research Applications

Synthesis and Characterization of Complexes

Studies on Pd(II) and Ni(II) complexes involving chromone Schiff bases, similar in structure to the compound of interest, have been synthesized and characterized. These complexes exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. The characterization of these complexes provides valuable information on their structural properties and potential as bioactive molecules (Kavitha & Reddy, 2016); (Kavitha & Laxma Reddy, 2014).

Antimicrobial and Antioxidant Activities

Research has shown that Schiff base ligands and their metal complexes, including those related to chromone, exhibit pronounced antimicrobial activity, surpassing that of the ligands themselves. Additionally, some of these complexes display good antioxidant and moderate nematicidal activities. This suggests their potential use in addressing oxidative stress-related conditions and as antimicrobial agents (Kavitha, Saritha, & Laxma Reddy, 2013).

Anticancer Applications

A specific derivative, E7016, a related chromenone compound, has shown to be a potent inhibitor of poly(ADP-ribose) polymerase, indicating its potential in anticancer therapy. The study of its major metabolites and metabolic pathways provides insights into its biotransformation and potential mechanisms of action in cancer treatment (Lai et al., 2011).

Catalysis and Synthesis of Pharmaceutically Relevant Compounds

Research on the benzylation of CH-acidic compounds using iron catalysts highlights the potential of chromen-2-ones in synthesizing pharmaceutically relevant molecules. This includes the production of anticoagulants like Phenprocoumon, demonstrating the compound's role in facilitating important synthetic reactions in drug development (Kischel et al., 2007).

Biochemical Analysis

Biochemical Properties

4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), where it functions as an inhibitor, particularly with a preference for MAO-A . This inhibition can affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for various neurological functions. Additionally, the compound has been shown to interact with acetylcholinesterase (AChE), inhibiting its activity and thereby influencing cholinergic signaling pathways .

Cellular Effects

The effects of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound exerts neuroprotective effects by inhibiting oxidative stress and apoptosis induced by toxic agents such as hydrogen peroxide (H2O2) and amyloid-beta (Aβ) peptides . This neuroprotection is mediated through the inhibition of reactive oxygen species (ROS) generation and the stabilization of mitochondrial function. Furthermore, the compound has been shown to modulate the expression of genes involved in neuroinflammation and synaptic plasticity .

Molecular Mechanism

At the molecular level, 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one exerts its effects through several mechanisms. It binds to the peripheral anionic site of acetylcholinesterase (AChE), inhibiting its activity and preventing the formation of amyloid fibrils . This binding interaction stabilizes the α-helical content of amyloid-beta peptides, reducing their toxic conformation. Additionally, the compound inhibits monoamine oxidase (MAO) by binding to its active site, thereby preventing the breakdown of monoamine neurotransmitters . These interactions result in increased levels of neurotransmitters, which can enhance synaptic transmission and cognitive function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one have been studied over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and monoamine oxidase over time, suggesting sustained bioactivity . Long-term exposure to the compound in neuronal cell cultures has demonstrated persistent neuroprotective effects, with no significant cytotoxicity observed .

Dosage Effects in Animal Models

The effects of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and cognitive-enhancing effects without any adverse reactions . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . The threshold for these adverse effects is dose-dependent, with higher doses leading to more pronounced toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s interaction with monoamine oxidase (MAO) also affects the metabolic flux of monoamine neurotransmitters, leading to altered levels of dopamine, norepinephrine, and serotonin .

Transport and Distribution

The transport and distribution of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is distributed to various organelles, including mitochondria and lysosomes, where it can modulate cellular functions . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one plays a crucial role in its activity and function. The compound is predominantly localized in the mitochondria, where it exerts its neuroprotective effects by stabilizing mitochondrial function and preventing oxidative stress . Additionally, it is found in the lysosomes, where it can influence autophagic processes and cellular degradation pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these organelles .

properties

IUPAC Name |

4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-16-11-22-20(14-21(16)25)19(13-23(26)27-22)15-24-9-7-18(8-10-24)12-17-5-3-2-4-6-17/h2-6,11,13-14,18,25H,7-10,12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFARNBHSGHICRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)

![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2515701.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2515705.png)

![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)

![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)

![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2515715.png)

![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)